Norethindrone beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

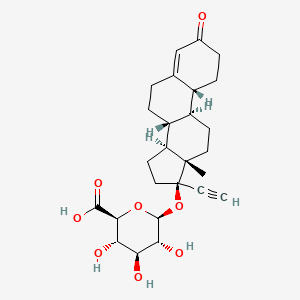

Norethindrone and its metabolites, including Norethindrone β-D-Glucuronide, can be synthesized through various chemical processes. A notable method includes the synthesis from estr-4-ene-3,17-dione, leading to compounds like 5β,17α-19-norpregn-20-yne-3β,17-diol, which are significant human metabolites of Norethindrone (Curts, Wren, & Cooper, 1991).

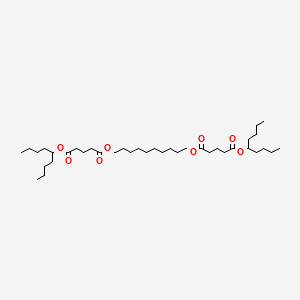

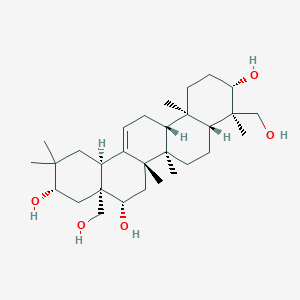

Molecular Structure Analysis

The molecular structure of Norethindrone β-D-Glucuronide is characterized by specific functional groups attached to the steroid backbone, which are crucial for its biological activity and metabolism. Understanding these structures helps in predicting the compound's behavior in biological systems.

Chemical Reactions and Properties

Norethindrone undergoes various chemical reactions, including oxidation and reduction, contributing to its metabolism and the formation of metabolites like Norethindrone β-D-Glucuronide. These reactions are influenced by enzymes present in the liver and other tissues (White, 1980).

科学研究应用

- Scientific Field: Pharmacology

- Application : Norethindrone Acetate in the Medical Management of Adenomyosis .

- Methods of Application : A retrospective chart review was conducted on 28 premenopausal women between 27–49 years of age presenting with moderate to severe pelvic pain and bleeding . Bleeding and dysmenorrhea scores were analyzed using paired T-tests .

- Results : There was significant improvement of both dysmenorrhea and bleeding after treatment . Age showed no correlation with dysmenorrhea or bleeding . Low dose Norethindrone Acetate could be considered an effective, well-tolerated and inexpensive medical alternative to surgery for treating symptomatic adenomyosis .

-

Scientific Field: Analytical and Bioanalytical Chemistry

- Application : Detection of β-glucuronidase activity .

- Methods of Application : Various sensing strategies have been developed for the detection of β-glucuronidase activity, including colorimetric sensing, fluorescent sensing, and electrochemical sensing . These sensors offer rapid and reliable detection .

- Results : The detection of β-glucuronidase activity is significant in biomedicine and environmental health, such as cancer diagnosis and water monitoring . Abnormal changes of β-glucuronidase activity are often correlated with the occurrence of diseases and deterioration of water quality .

-

Scientific Field: Biochemistry

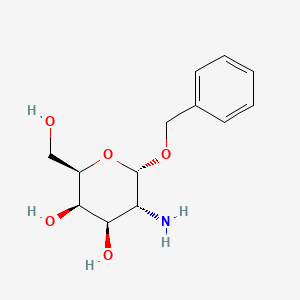

- Application : Breakdown of complex carbohydrates .

- Methods of Application : β-glucuronidases, which include human β-glucuronidase, are members of the glycosidase family of enzymes that catalyze the breakdown of complex carbohydrates . They catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides (also referred to as glycosaminoglycans) such as heparan sulfate .

- Results : This process is essential in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification . Abnormal β-glucuronidase activity is directly related to the occurrence of some malignant tumors .

安全和危害

The safety and hazards associated with Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, Norethindrone, the parent compound, is known to cause some degree of fluid retention and may influence conditions such as epilepsy, migraine, cardiac or renal dysfunctions6.

未来方向

The future directions of research on Norethindrone β-D-Glucuronide are not explicitly detailed in the search results. However, the detection of β-glucuronidase activity, which is involved in the metabolism of glucuronides like Norethindrone β-D-Glucuronide, is of great significance in biomedicine and environmental health7.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHDQNOAACQBL-GBJMIENCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norethindrone beta-D-Glucuronide | |

CAS RN |

64701-11-7 |

Source

|

| Record name | Norethindrone glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORETHINDRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)